molecular formula C9H14Cl2N2 B2957206 (2-Cyclopropylpyridin-3-yl)methanamine dihydrochloride CAS No. 2251053-35-5

(2-Cyclopropylpyridin-3-yl)methanamine dihydrochloride

Cat. No.: B2957206
CAS No.: 2251053-35-5
M. Wt: 221.13
InChI Key: VSHHEOHODJOICW-UHFFFAOYSA-N
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Description

“(2-Cyclopropylpyridin-3-yl)methanamine dihydrochloride” is a chemical compound with the molecular formula C9H14Cl2N2. It is a cationic amine derivative. The compound is solid in physical form .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H14N2.2ClH/c1-7-3-2-6-12-10 (7)9 (11)8-4-5-8;;/h2-3,6,8-9H,4-5,11H2,1H3;2*1H . This indicates the presence of cyclopropyl and pyridin-3-yl groups in the molecule.


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . Its molecular weight is 221.13 g/mol. The compound should be stored in a sealed container in a dry environment .

Scientific Research Applications

1. Antidepressant Drug Development

  • Biased Agonists of Serotonin 5-HT1A Receptors : Research by Sniecikowska et al. (2019) explored derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as serotonin 5-HT1A receptor-biased agonists. These derivatives, including aryloxyethyl derivatives, demonstrated potential as antidepressants due to their ability to preferentially stimulate ERK1/2 phosphorylation, a key pathway in depression treatment.

2. Catalysis and Polymerization

  • Zinc(II) Complexes in Polymer Synthesis : Kwon et al. (2015) Kwon, Nayab, & Jeong synthesized zinc(II) complexes involving iminopyridines (derivatives of pyridin-2-yl methanamine) for ring-opening polymerization of lactide, a critical process in producing polylactide, a biodegradable polymer.

3. Synthesis of Medicinal Compounds

  • Asymmetric Synthesis of Piperidines : Froelich et al. (1996) Froelich, Désos, Bonin, Quirion, Husson, & Zhu described the asymmetric synthesis of 2-(1-aminoalkyl) piperidines using 2-cyano-6-phenyloxazolopiperidine. These compounds have relevance in the development of medicinal compounds, particularly in the field of neurochemistry.

4. Coordination Chemistry and Metal Complexes

  • Structure of Copper(I) Complexes : Massa, Dehghanpour, & Jahani (2009) Massa, Dehghanpour, & Jahani studied the structure and properties of copper(I) complexes with bidentate iminopyridine ligands. Their research contributes to understanding the coordination chemistry of metal complexes, which is vital in catalysis and material science.

5. Antiviral Research

6. Biological Probes and Imaging Agents

  • Luminescent Transition Metal Complexes : Lo (2015) Lo developed luminescent rhenium(I) and iridium(III) polypyridine complexes as biological probes and imaging reagents. These complexes can be used in biological sensing, diagnostic imaging, and even in therapeutic applications.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Properties

IUPAC Name

(2-cyclopropylpyridin-3-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2ClH/c10-6-8-2-1-5-11-9(8)7-3-4-7;;/h1-2,5,7H,3-4,6,10H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBPNNTOUIGEKNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=CC=N2)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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